Anhydro Chlortetracycline Hydrochloride

Mechanism of Action Antibacterial Tetracycline Resistance

Sourcing a reliable impurity marker for chlortetracycline QC or a selective agent for actinomycete isolation is challenging. Anhydro Chlortetracycline Hydrochloride (CAS 65490-24-6) is the validated solution. - Bactericidal reference standard with a non-ribosomal lytic mechanism against E. coli, distinct from bacteriostatic tetracyclines. - Potent, specific inhibitor of Streptomyces aureofaciens and Nocardia asteroides; use at 1-30 µg/mL for selective isolation. - Late-eluting HPLC peak ensures precise quantitation of degradation impurities in API and finished dosage forms per pharmacopoeial monographs.

Molecular Formula C22H22Cl2N2O7
Molecular Weight 497.3 g/mol
CAS No. 65490-24-6
Cat. No. B586503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydro Chlortetracycline Hydrochloride
CAS65490-24-6
Synonyms(4S,4aS,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride;  Anhydroaureomycin Hydrochloride;  Anhydrochlortetracycline Hydrochloride;  Anhydrochlortetracyline H
Molecular FormulaC22H22Cl2N2O7
Molecular Weight497.3 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl
InChIInChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1
InChIKeyISGAAFMBTIWTEU-DTTSPEASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Anhydro Chlortetracycline Hydrochloride (CAS 65490-24-6): An Atypical Tetracycline Degradation Product for Antimicrobial and Mode-of-Action Studies


Anhydro Chlortetracycline Hydrochloride (CAS 65490-24-6), also known as anhydrochlortetracycline hydrochloride, is a semi-synthetic degradation product of the broad-spectrum antibiotic chlortetracycline, formed via acid-catalyzed isomerization at the C4 dimethylamino group . It is classified as an atypical tetracycline, characterized by an aromatized C-ring, and is primarily utilized as an analytical reference standard, an impurity marker in pharmaceutical quality control, and a research tool to investigate non-canonical mechanisms of action within the tetracycline class [1][2].

Why Anhydro Chlortetracycline Hydrochloride Cannot Be Interchanged with Other Tetracycline Degradation Products


Within the tetracycline class, degradation products are often treated as a homogenous group of inactive or toxic impurities. However, this overlooks critical, quantifiable differences in their biological profiles. Unlike the parent chlortetracycline, which functions primarily as a bacteriostatic protein synthesis inhibitor, anhydrochlortetracycline exhibits a distinct bactericidal mechanism of action that does not primarily target the ribosome, leading to cell lysis in certain bacteria [1]. Furthermore, its activity spectrum is uniquely potent and specific against actinomycetes, a characteristic not uniformly shared by other anhydro-derivatives like anhydrotetracycline [2]. Most critically, existing toxicity data, while limited, suggests that its acute toxicity profile may differ substantially from other closely related epimeric and anhydro-derivatives known for high nephrotoxicity [3]. These differences render simple interchangeability scientifically unsound, especially in research applications where specific mechanisms or spectra of activity are under investigation.

Quantitative Differentiation Guide for Anhydro Chlortetracycline Hydrochloride (CAS 65490-24-6)


Anhydrochlortetracycline: A Distinct Bactericidal Mechanism Causing E. coli Lysis

Anhydrochlortetracycline distinguishes itself from its parent compound, chlortetracycline, through a fundamentally different, bactericidal mechanism of action. While chlortetracycline is bacteriostatic via 30S ribosomal binding, anhydrochlortetracycline causes rapid bacterial cell lysis, indicating a primary target other than the ribosome. This was demonstrated by a direct head-to-head study in Escherichia coli [1][2].

Mechanism of Action Antibacterial Tetracycline Resistance

Anhydrochlortetracycline: Potent and Specific Growth Inhibition of Actinomycetes vs. Broad-Spectrum Parent

Anhydrochlortetracycline demonstrates a markedly different antimicrobial spectrum compared to its parent compound, chlortetracycline. While chlortetracycline exhibits broad-spectrum activity, anhydrochlortetracycline displays a potent but highly specific activity against actinomycetes. This was shown in a direct head-to-head study where it strongly inhibited the growth of Streptomyces aureofaciens and other actinomycetes at low concentrations [1].

Antimicrobial Spectrum Actinomycetes Selective Toxicity

Anhydrochlortetracycline: In Vitro Activity Against N. asteroides and S. salmonicida

Anhydrochlortetracycline has demonstrated substantial in vitro activity against specific pathogens of clinical and veterinary relevance, namely Nocardia asteroides (a human pathogen) and Streptomyces salmonicida (a fish pathogen). This activity profile differentiates it from other tetracycline derivatives and suggests a potential utility in niche research applications [1].

Antimicrobial Activity Nocardia Fish Pathogens

Anhydrochlortetracycline: Preliminary Low Acute Toxicity in Mice

In a preliminary in vivo study, anhydrochlortetracycline exhibited no obvious toxicity in mice at a dose of 160 mg/kg. This finding is notable when compared to the known high nephrotoxicity of other tetracycline degradation products, such as anhydro-4-epi-tetracycline, which is a known cause of Fanconi syndrome [1][2].

Toxicity Safety Profile In Vivo

Anhydrochlortetracycline: Unique Chromatographic Retention for Analytical Differentiation

Anhydrochlortetracycline can be analytically distinguished from its parent, chlortetracycline, and other related substances through reversed-phase HPLC. It is a late-eluting impurity that requires a mobile phase with a higher organic modifier content for optimal resolution, a property that is consistent across multiple validated methods and is critical for pharmaceutical quality control [1][2].

Analytical Chemistry HPLC Impurity Profiling

Anhydrochlortetracycline: Physicochemical Properties Differentiating It for Solubility and Storage Requirements

Anhydrochlortetracycline hydrochloride exhibits specific solubility and stability characteristics that dictate its handling and are distinct from the parent chlortetracycline. It is soluble in DMSO, methanol, and ethanol, and is known to be both light- and temperature-sensitive, requiring storage at -20°C . These are critical procurement and handling differentiators.

Solubility Stability Storage Conditions

Key Research and Industrial Applications of Anhydro Chlortetracycline Hydrochloride (CAS 65490-24-6)


Analytical Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

Anhydrochlortetracycline hydrochloride is widely used as a certified reference standard in HPLC and LC-MS methods for the identification, quantification, and control of degradation impurities in chlortetracycline active pharmaceutical ingredients (APIs) and finished dosage forms. Its distinct late-eluting chromatographic peak allows for precise quantitation, ensuring compliance with pharmacopoeial monographs [1].

Research Tool to Investigate Non-Ribosomal Antibacterial Mechanisms and Membrane Effects

This compound serves as a critical probe in microbiology research aimed at understanding alternative modes of antibacterial action. Its bactericidal, lytic mechanism against E. coli, which is independent of the primary ribosomal target of typical tetracyclines, makes it a valuable tool for studying membrane perturbation, autolysin activation, and novel strategies to combat antibiotic resistance [2].

Selective Agent for the Isolation and Study of Actinomycetes

Given its potent and specific inhibitory activity against various actinomycetes, including Streptomyces aureofaciens, anhydrochlortetracycline can be employed as a selective agent in culture media. This application is useful for isolating actinomycetes from complex environmental samples or for studying the physiology and resistance mechanisms of this important group of antibiotic-producing bacteria [3].

Reference Compound for In Vitro Studies on Nocardia and Fish Pathogens

In specific veterinary and medical research contexts, anhydrochlortetracycline is used as a reference compound in antimicrobial susceptibility testing and mechanism studies against Nocardia asteroides and Streptomyces salmonicida. Its well-documented 'substantial' in vitro activity against these pathogens provides a benchmark for evaluating novel antimicrobial agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydro Chlortetracycline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.